Home > Products > Screening Compounds P83731 > L-(+)-2-Amino-6-phosphonohexanoic acid
L-(+)-2-Amino-6-phosphonohexanoic acid - 98575-76-9

L-(+)-2-Amino-6-phosphonohexanoic acid

Catalog Number: EVT-478700
CAS Number: 98575-76-9
Molecular Formula: C6H14NO5P
Molecular Weight: 211.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • IUPAC Name: 2-amino-6-phosphonohexanoic acid
  • CAS Number: 126253-57-4
  • Molecular Formula: C6H14N O5P
  • Molecular Weight: 195.15 g/mol
  • Chemical Structure: The compound features an amino group, a carboxylic acid group, and a phosphonate group, which contributes to its biological activity and solubility properties.
Synthesis Analysis

L-(+)-2-Amino-6-phosphonohexanoic acid can be synthesized through various methods, primarily focusing on the resolution of its enantiomers. The most common approach involves the following steps:

  1. Starting Material: The synthesis typically begins with the racemic mixture of DL-2-amino-6-phosphonohexanoic acid.
  2. Resolution Process: The L-isomer is isolated via fractional crystallization using L-lysine salt, which exploits the differing solubility properties of the enantiomers.
  3. Purification: Advanced crystallization techniques are employed to enhance purity and yield, ensuring that the final product is predominantly the L-enantiomer.

The industrial production of L-AP6 emphasizes optimizing reaction conditions such as temperature, pH, and solvent choice to maximize efficiency and minimize by-products .

Molecular Structure Analysis

The molecular structure of L-(+)-2-amino-6-phosphonohexanoic acid can be described as follows:

  • Core Structure: It consists of a hexanoic acid backbone with an amino group at one end and a phosphonate group at the sixth carbon.
  • Stereochemistry: The specific configuration at the chiral center contributes to its biological activity. The L-isomer exhibits distinct pharmacological properties compared to its D-counterpart.

Structural Data

  • InChI Key: QIOXWRQXHFVNLV-UHFFFAOYSA-N
  • InChI Representation: InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12) .
Chemical Reactions Analysis

L-(+)-2-amino-6-phosphonohexanoic acid participates in several chemical reactions:

Types of Reactions

  1. Oxidation: Under specific conditions, L-AP6 can be oxidized to form oxidized derivatives.
  2. Reduction: The compound is capable of undergoing reduction reactions to yield reduced derivatives.
  3. Substitution Reactions: Functional groups within L-AP6 can be substituted by nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used for oxidation processes.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective for reduction reactions.

These reactions are pivotal for modifying L-AP6 for various applications in research and development .

Mechanism of Action

L-(+)-2-amino-6-phosphonohexanoic acid acts primarily as a selective agonist at specific glutamate receptor sites in the brain. Its mechanism involves:

  1. Targeting Receptors: It selectively interacts with quisqualate-sensitized sites in hippocampal neurons, enhancing excitatory neurotransmission.
  2. Inhibition of Metabolic Enzymes: As a phosphonate, it mimics phosphates and carboxylates found in biological molecules, potentially inhibiting metabolic enzymes involved in neurotransmitter metabolism.
  3. Pharmacokinetics: The compound's bioavailability and therapeutic efficacy are influenced by factors such as pH and temperature during administration .
Physical and Chemical Properties Analysis

L-(+)-2-amino-6-phosphonohexanoic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline substance.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stability can be affected by environmental conditions such as pH and temperature.

Relevant Data

The compound has been characterized using various analytical techniques including NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Applications

L-(+)-2-amino-6-phosphonohexanoic acid has significant applications in scientific research:

  1. Neuroscience Research: Used extensively to study glutamate receptor functions and their roles in synaptic plasticity and neurodegenerative diseases.
  2. Pharmacological Studies: Investigated for its potential therapeutic effects on conditions such as epilepsy and other neurological disorders due to its selective action on excitatory neurotransmission pathways.
  3. Biochemical Pathways Exploration: Acts as a tool for exploring biochemical pathways involving excitatory amino acids and their receptors .
Neuropharmacological Mechanisms of L-AP6 in Glutamatergic Signaling

Agonist Activity at Quisqualate-Sensitized Sites in Hippocampal Neurons

L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6) functions as a highly selective agonist for a novel glutamate recognition site in the hippocampus known as the quisqualate-sensitized (QUIS-sensitized) site. This specialized site emerges after brief exposure of rat hippocampal slices to quisqualic acid (QUIS), which induces a conformational change in neuronal receptors, dramatically increasing their sensitivity to phosphonate analogs of excitatory amino acids. The QUIS-sensitization phenomenon represents a distinct pharmacological pathway separate from classical ionotropic (AMPA, NMDA, kainate) and metabotropic glutamate receptors [3] [8] [10].

The molecular basis of L-AP6 selectivity stems from its stereochemistry and phosphonate chain length. Resolution of the racemic DL-AP6 mixture through fractional crystallization of the L-lysine salt yielded the biologically active L-isomer, which exhibits significantly greater potency (14-fold higher) than its D-enantiomer at QUIS-sensitized sites. Unlike other phosphonate analogs (L-AP4, D-AP5) that interact with multiple glutamate receptors, L-AP6 demonstrates remarkable specificity for QUIS-sensitized sites. Quantitative pharmacological characterization reveals an IC₅₀ of 40 μM at QUIS-sensitized sites, compared to IC₅₀ values exceeding 10 mM at AMPA/kainate receptors, 3 mM at NMDA receptors, and 0.8 mM at L-AP4-sensitive metabotropic receptors [8] [10].

The sensitization mechanism involves cystine-sensitive transport systems, as evidenced by blockade with L-alpha-aminoadipate. Electrophysiological studies demonstrate that L-AP6 induces robust depolarization specifically in QUIS-pretreated CA1 pyramidal neurons, with minimal effects on non-sensitized neurons. This depolarization occurs independently of ionotropic glutamate receptor activation, suggesting a unique signaling pathway that modulates neuronal excitability through alteration of intrinsic membrane properties rather than direct ion channel gating [8] [10].

Table 1: Pharmacological Profile of Phosphonate Analogs at QUIS-Sensitized Sites

CompoundRelative Potency (QUIS-Site)NMDA Receptor Cross-ReactivityAMPA/Kainate Cross-ReactivitymGluR Cross-Reactivity
L-AP61.0 (IC₅₀ = 40 μM)Low (IC₅₀ > 3 mM)Very low (IC₅₀ > 10 mM)Low (IC₅₀ = 0.8 mM)
L-AP50.3ModerateLowModerate
L-AP40.2HighLowHigh
D-AP60.07Very lowVery lowVery low

Modulation of Metabotropic Glutamate Receptor Subtypes (mGluR)

While L-AP6 shows minimal interaction with classical metabotropic glutamate receptors compared to its activity at QUIS-sensitized sites, emerging evidence suggests complex modulatory effects on specific mGluR subtypes. Metabotropic glutamate receptors (mGluRs) belong to class C G-protein-coupled receptors characterized by a large extracellular Venus flytrap domain (VFD) that binds glutamate, a cysteine-rich domain (CRD), and seven transmembrane domains responsible for G-protein coupling [2]. These receptors are categorized into three groups based on sequence homology, pharmacological properties, and downstream signaling: Group I (mGluR1, mGluR5) couple to Gq and activate phospholipase C (PLC); Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) both signal through Gi/o to inhibit adenylyl cyclase [2] [5].

L-AP6 demonstrates measurable but weak affinity for certain Group III mGluRs, particularly those with sensitivity to L-AP4 (2-amino-4-phosphonobutanoate). The extended phosphonate chain of L-AP6 may partially engage the glutamate binding pocket within the VFD of these receptors, albeit with lower efficacy than shorter-chain phosphonates. This interaction could modulate synaptic glutamate dynamics through presynaptic autoreceptor regulation, potentially influencing synaptic strength and plasticity [3] [8].

From an evolutionary perspective, glutamate's selection as a primary signaling molecule stems from its fundamental position at the crossroads of cellular nitrogen and carbon metabolism. As one of the most abundant cellular metabolites, glutamate naturally became integrated into signaling pathways across diverse organisms. The mGluR family expanded dramatically during early eukaryotic evolution, with Group I receptors emerging as key regulators of synaptic plasticity and neuromodulation. The structural similarity between phosphonate analogs and glutamate's acidic moiety likely underlies L-AP6's capacity to interact with certain mGluR subtypes, despite its primary affinity for QUIS-sensitized sites [5].

Role in Synaptic Plasticity and Long-Term Potentiation (LTP)

L-AP6 significantly modulates hippocampal synaptic plasticity through its selective actions on QUIS-sensitized sites and secondary effects on glutamatergic transmission. Long-term potentiation (LTP) in the CA1 hippocampal region requires coordinated activation of NMDA receptors and voltage-gated calcium channels, followed by AMPA receptor insertion into postsynaptic membranes. L-AP6 administration enhances synaptic-driven calcium oscillations in cultured hippocampal neurons, promoting synchronization of neuronal activity across neural networks [6] [8]. These calcium oscillations represent fundamental building blocks for synaptic plasticity mechanisms, including LTP induction.

The synchronization effect appears dependent on functional NMDA receptors and L-type voltage-gated calcium channels, as pharmacological blockade of either system abolishes L-AP6-enhanced calcium oscillations. This suggests that L-AP6 lowers the threshold for synaptic plasticity induction by facilitating the integration of synaptic inputs and promoting coincident activation of postsynaptic calcium signaling pathways [6]. In Alzheimer's disease models, where hippocampal synaptic plasticity is profoundly impaired, glutamatergic modulators like L-AP6 might theoretically counteract plasticity deficits by enhancing synaptic integration, though direct evidence in disease models remains limited [9].

The molecular basis for L-AP6's effect on plasticity involves its interaction with the QUIS-sensitized site, which appears functionally coupled to downstream calcium signaling pathways. Sensitization of this site by QUIS pretreatment dramatically enhances neuronal responsiveness to L-AP6, effectively creating a plasticity-permissive state. This unique pharmacological property distinguishes L-AP6 from conventional glutamate receptor agonists and positions it as a valuable experimental tool for probing novel plasticity mechanisms independent of classical ionotropic glutamate receptors [8] [10].

Interaction with Ionotropic Glutamate Receptors (iGluRs)

Ionotropic glutamate receptors (iGluRs) constitute ligand-gated ion channels that mediate fast excitatory synaptic transmission. These tetrameric receptors are categorized into AMPA (GluA1-4), NMDA (GluN1, GluN2A-D, GluN3A-B), and kainate (GluK1-5) subtypes based on pharmacology, structure, and function [4] [7]. Structural studies reveal that all iGluRs share a conserved architecture: an extracellular amino-terminal domain (ATD) involved in receptor assembly and allosteric modulation; a ligand-binding domain (LBD) forming the glutamate binding site; transmembrane domains (TMD) forming the ion channel pore; and an intracellular C-terminal domain (CTD) responsible for trafficking and scaffolding interactions [4].

L-AP6 exhibits remarkably selective interaction with iGluRs compared to other phosphonate analogs. Unlike D-AP5 (a potent NMDA receptor antagonist) or D-AP7 (competitive NMDA antagonist), L-AP6 shows negligible affinity for NMDA receptor subunits GluN1/GluN2A at concentrations effective at QUIS-sensitized sites. Similarly, L-AP6 demonstrates minimal interaction with AMPA receptor GluA2 subunits, which confer calcium impermeability and regulate receptor trafficking [3] [8] [9]. This selectivity profile positions L-AP6 as a unique pharmacological tool for discriminating between classical iGluR-mediated effects and novel signaling pathways involving QUIS-sensitized sites.

The functional impact of L-AP6 on iGluR activity appears indirect rather than through direct receptor binding. By sensitizing neurons through QUIS-sensitive mechanisms, L-AP6 enhances NMDA receptor-mediated depolarizing responses and facilitates current-evoked calcium spikes. This modulatory effect significantly amplifies synaptic-driven burst events in hippocampal neurons, effectively increasing neuronal responsiveness to endogenous glutamate without directly activating postsynaptic iGluRs [6] [8]. Furthermore, L-AP6 may influence iGluR function through interactions with auxiliary subunits like transmembrane AMPA receptor regulatory proteins (TARPs), which modulate receptor trafficking, gating kinetics, and pharmacology [7].

Table 2: Receptor Interaction Profile of L-AP6 in Hippocampal Neurons

Receptor SystemInteraction TypeFunctional ConsequenceConcentration Range
QUIS-Sensitized SiteSelective agonistNeuronal depolarization, enhanced Ca²⁺ oscillations10-100 μM
NMDA ReceptorsIndirect modulatorEnhanced NMDA-mediated responses> 3 mM for direct effects
AMPA ReceptorsNegligibleNo significant effect on basal transmission> 10 mM
Kainate ReceptorsNegligibleNo significant effect> 10 mM
Group I mGluRsVery weakMinimal physiological impact> 1 mM
Group II/III mGluRsWeak (Group III)Possible presynaptic modulation> 800 μM

Properties

CAS Number

98575-76-9

Product Name

L-(+)-2-Amino-6-phosphonohexanoic acid

IUPAC Name

(2S)-2-amino-6-phosphonohexanoic acid

Molecular Formula

C6H14NO5P

Molecular Weight

211.15 g/mol

InChI

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1

InChI Key

QIOXWRQXHFVNLV-YFKPBYRVSA-N

SMILES

C(CCP(=O)(O)O)CC(C(=O)O)N

Canonical SMILES

C(CCP(=O)(O)O)CC(C(=O)O)N

Isomeric SMILES

C(CCP(=O)(O)O)C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.